
N-Methyldibutylamine
Overview
Description
N-Methyldibutylamine (CAS 3405-45-6) is a tertiary amine with the molecular formula C₉H₂₁N. It consists of a methyl group and two linear butyl chains attached to a central nitrogen atom. This compound is a flammable liquid (flash point: 42°C) with acute oral toxicity (rat LD₅₀ = 540 µL/kg) and skin corrosion hazards (Skin Corr. 1B classification) . Its primary application is as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) for oligonucleotide analysis, where it enhances signal intensity by optimizing mobile phase systems .
Preparation Methods
Alkylation of Dibutylamine Using Formaldehyde
The most widely reported method involves the reaction of dibutylamine with formaldehyde in the presence of organic acids. This two-step process, detailed in a 2022 patent (CN116120188A), achieves >99% conversion and 97% selectivity .
Reaction Mechanism and Conditions
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Salt Formation : Dibutylamine reacts with organic acids (e.g., acetic acid) to form a dibutylamine-acid salt, enhancing nucleophilicity for subsequent methylation:
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N-Methylation : The salt reacts with formaldehyde under mild conditions (60–80°C, 4–6 hours) to yield N-methyldibutylamine:
Critical Parameters
Parameter | Optimal Range | Impact on Selectivity |
---|---|---|
Molar Ratio (Amine:Acid) | 1:1–1:1.2 | Prevents over-methylation |
Temperature | 60–80°C | Balances kinetics and side reactions |
Reaction Time | 4–6 hours | Ensures complete conversion |
This method avoids hazardous methyl halides and operates at ambient pressure, making it industrially viable .
Hydroamination-Transalkylation Cascades
A 2001 patent (US20020169319A1) outlines a multi-stage process using 1,3-butadiene and amines, producing this compound via hydroamination and transalkylation .
Process Overview
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Hydroamination : 1,3-Butadiene reacts with methylbutylamine in the presence of a palladium catalyst at 80–200°C:
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Transalkylation : Intermediate butenylamines undergo rearrangement using acidic catalysts (e.g., zeolites) at 80–400°C to enhance branching and yield.
Catalytic Systems
Catalyst Type | Temperature Range | Conversion Efficiency |
---|---|---|
Pd/C | 80–120°C | 75–85% |
Zeolite H-Beta | 200–300°C | 90–95% |
This method leverages petrochemical feedstocks but requires high-pressure reactors and precise temperature control .
Reductive Alkylation of Amides
A 2024 study (RSC Supporting Information) demonstrates the hydrogenation of N,N-dimethylpalmitamide to this compound using PtVOx/SiO2 catalysts .
Reaction Pathway
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Amidation : Fatty acids react with methylbutylamine to form amides.
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Hydrogenation : Amides undergo catalytic hydrogenation at 160–200°C and 60 bar H₂:
Kinetic Analysis
The apparent activation energy () for this reaction is 103 kJ/mol, with rate dependence on hydrogen partial pressure and competitive adsorption of water :
1 \frac{[\text{Amide}] \cdot (P{\text{H}2})^2}{(1 + k2[\text{H}_2\text{O}])^3}
Comparative Analysis of Methods
Method | Yield (%) | Selectivity (%) | Temperature Range | Catalyst |
---|---|---|---|---|
Formaldehyde Alkylation | 99 | 97 | 60–80°C | Organic acids |
Hydroamination | 85 | 90 | 80–400°C | Pd/C, Zeolites |
Reductive Alkylation | 78 | 88 | 160–200°C | PtVOx/SiO2 |
Key Insights :
-
Formaldehyde Alkylation offers the highest selectivity and mildest conditions but requires stoichiometric acid.
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Hydroamination leverages feedstock flexibility but faces challenges in catalyst deactivation.
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Reductive Alkylation is suitable for fatty acid derivatives but demands high-pressure infrastructure .
Catalytic Innovations and Challenges
Catalyst Performance
Catalyst | Turnover Frequency (h⁻¹) | Stability (Cycles) |
---|---|---|
Pd/C | 120 | 5–10 |
PtVOx/SiO2 | 95 | 15–20 |
Zeolite H-Beta | 200 | 20–30 |
Emerging Solutions :
Scientific Research Applications
Mutagenicity Studies
N-Methyldibutylamine has been investigated for its mutagenic properties, particularly in the context of N-nitroso compounds. A study demonstrated that NDBA can be activated by cytochrome P450 enzymes, leading to the formation of reactive species that exhibit mutagenic activity in bacterial assays (Salmonella typhimurium TA1535) . The activation mechanism involves the generation of hydroxyl radicals through Fenton's reagent, which enhances the mutagenicity of NDBA and similar compounds .
Table 1: Mutagenicity of N-nitrosodialkylamines
Compound | Mutagenicity in S. typhimurium | Activation Method |
---|---|---|
N-Nitroso-N-methylbutylamine | Positive | Cytochrome P450 activation |
N-Nitrosodibutylamine | Positive | Fenton's reagent |
N-Nitrosodimethylamine | Variable | Organic solvent inhibition |
Carcinogenic Risk Assessment
Research has linked dietary intake of N-nitroso compounds, including NDBA, to hepatocellular carcinoma (HCC). A case-control study indicated that higher consumption levels of these compounds correlate with increased HCC risk, particularly among individuals with chronic liver disease . This highlights the importance of understanding the carcinogenic potential of such compounds in food safety and public health.
Toxicological Studies
This compound's toxicity profile has been evaluated through various studies. The compound is classified as harmful and corrosive, with an oral LD50 value of approximately 420 mg/kg in rats, indicating significant acute toxicity . Understanding its toxicological effects is crucial for safe handling and regulatory compliance.
Table 2: Toxicological Data for this compound
Property | Value |
---|---|
LD50 (oral, rat) | 420 mg/kg |
LD50 (dermal, rabbit) | 932 mg/kg |
Flash Point | -1 °C |
Density | 0.736 g/cm³ |
Industrial Applications
In addition to its research applications, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it valuable in various chemical reactions, including the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-Methyldibutylamine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
N,N-Dimethylbutylamine (DMBA)
- Structure : One butyl group and two methyl groups attached to nitrogen (C₆H₁₅N).
- Applications : Used alongside N-Methyldibutylamine in LC-MS for oligonucleotide separation .
- Key Differences: DMBA has a smaller molecular weight (101.19 g/mol vs.
Tributylamine (TBA)
- Structure : Three butyl groups attached to nitrogen (C₁₂H₂₇N).
- Applications: Another ion-pairing agent in LC-MS, though less commonly cited in recent studies compared to this compound .
- Key Differences: TBA’s higher lipophilicity (due to three butyl groups) may improve retention times for hydrophobic analytes but could reduce solubility in aqueous mobile phases. No explicit toxicity data are provided, but its structural similarity suggests comparable flammability (Flash Point: ~85°C for TBA vs. 42°C for this compound) .
N-Methylbutylamine
- Structure : One methyl and one butyl group attached to nitrogen (C₅H₁₃N).
- Applications: Limited evidence for LC-MS use; primarily a precursor in organic synthesis .
- Lower molecular weight (87.16 g/mol) may reduce ion-pairing efficacy in LC-MS .
Table 1: Comparative Properties of Selected Amines
Biological Activity
N-Methyldibutylamine (NMDBA) is a compound that has garnered attention in various scientific studies due to its biological activity, particularly in the context of its potential carcinogenicity and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of NMDBA, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as an aliphatic amine with the following structural formula:
It consists of a methyl group attached to a dibutylamine backbone, which influences its biological interactions and metabolic pathways.
Biological Activity Overview
The biological activity of NMDBA is primarily studied in relation to its carcinogenic potential and metabolic activation. Research indicates that NMDBA may exhibit mutagenic properties, particularly through the formation of DNA adducts, which are critical for understanding its carcinogenic mechanisms.
Carcinogenicity Studies
Numerous studies have investigated the carcinogenic potential of nitrosamines, including NMDBA. The following table summarizes key findings from various animal studies:
Study Reference | Compound | Dose (mg/kg) | Duration (weeks) | Tumor Sites Observed |
---|---|---|---|---|
Lijinsky et al. (1981) | NMDBA | 16 | 30 | Nasal cavity, esophagus |
Lijinsky & Kovatch (1988) | NMDBA | 93 | 50 | Liver, bladder |
IARC Scientific Publications (1991) | NMDBA | Variable | 20 | Forestomach, kidney |
These studies consistently show that NMDBA can induce tumors in various organs when administered at sufficient doses over extended periods. The observed tumor sites include rare cancers such as those found in the nasal cavity and esophagus, highlighting the compound's potential risks.
Metabolic Activation and Mechanisms
The metabolism of NMDBA is primarily facilitated by cytochrome P450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts. This metabolic activation is crucial for its biological effects, particularly in terms of genotoxicity.
Key Findings on Metabolism
- Cytochrome P450 Role : Studies indicate that specific isoforms of cytochrome P450 are responsible for the metabolic activation of NMDBA. For example, P450IIE1 has been identified as a significant enzyme involved in this process .
- DNA Alkylation : NMDBA has been shown to form DNA adducts in vivo, which are indicative of its potential to cause mutations and initiate cancer development .
Case Studies
Several case studies have provided insights into the biological effects of NMDBA:
- Study on Carcinogenicity : An extensive study conducted by Lijinsky et al. involved administering NMDBA to Fischer 344 rats over a period of 30 weeks. The results indicated a significant increase in tumor incidence in treated groups compared to controls .
- Genotoxicity Assessment : A study evaluating the genotoxic effects of NMDBA found that it induced mutations in bacterial assays, confirming its mutagenic potential .
- Metabolic Profiling : Research focusing on the metabolic pathways of NMDBA revealed that its activation leads to the formation of various metabolites that can interact with cellular macromolecules, enhancing its carcinogenic profile .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and characterization techniques for N-Methyldibutylamine (MDBA) in laboratory settings?
- Methodological Answer : MDBA is typically synthesized via alkylation of dibutylamine using methyl halides or reductive amination. Key characterization methods include nuclear magnetic resonance (NMR) to confirm methyl and butyl group positions, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to validate amine functional groups. For accurate quantification, use internal standards with GC-MS or high-performance liquid chromatography (HPLC) coupled with refractive index detection .
Q. What safety protocols are critical when handling MDBA in experimental workflows?
- Methodological Answer : MDBA’s volatility and potential toxicity necessitate strict safety measures:
- Use fume hoods to prevent inhalation exposure.
- Wear nitrile gloves , chemical-resistant goggles, and lab coats to avoid dermal contact.
- Store waste in sealed containers labeled for amine-containing compounds , and dispose via certified hazardous waste facilities to prevent environmental contamination.
- Monitor air quality with portable gas detectors for amine vapors during large-scale reactions .
Advanced Research Questions
Q. How can researchers optimize MDBA’s use as an ion-pairing reagent in oligonucleotide analysis via liquid chromatography-mass spectrometry (LC-MS)?
- Methodological Answer : MDBA’s efficacy in LC-MS depends on:
- Buffer pH : Maintain pH 7–8 to ensure protonation of MDBA for effective ion-pair formation with oligonucleotides.
- Concentration : Use 10–50 mM MDBA in mobile phases to balance retention time and peak resolution.
- Column compatibility : Pair with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) to reduce carryover. Validate method robustness using stability-indicating assays under forced degradation conditions (e.g., heat, light) .
Q. How do thermodynamic properties (e.g., ΔrH°) of MDBA influence reaction design in gas-phase studies?
- Methodological Answer : MDBA’s enthalpy of formation (ΔfH°gas ≈ 37 kJ/mol) and reaction enthalpy (ΔrH° ≈ 31 kJ/mol for cluster formation) must be considered when designing gas-phase experiments:
- Use high-pressure mass spectrometry (HPMS) to study clustering behavior with protonated amines.
- Apply ab initio calculations (e.g., DFT) to model intermolecular interactions and validate against experimental ΔrH° values from NIST Chemistry WebBook databases .
Q. What strategies resolve contradictions in reported physical-chemical data for MDBA (e.g., boiling point discrepancies)?
- Methodological Answer : Address inconsistencies through:
- Standardized calibration : Use certified reference materials (CRMs) for instrument calibration.
- Interlaboratory comparisons : Participate in round-robin testing to harmonize data.
- Meta-analysis : Review historical datasets (e.g., Lemoult, 1907; Cox and Pilcher, 1970) to identify systematic errors in measurement techniques (e.g., static vs. dynamic boiling point methods) .
Q. Data Analysis & Experimental Design
Q. How can researchers design controlled studies to assess MDBA’s stability in biological matrices for pharmacokinetic applications?
- Methodological Answer :
- Matrix selection : Spike MDBA into plasma, urine, and tissue homogenates at physiological pH.
- Stability testing : Measure degradation rates under storage conditions (−80°C, −20°C, 4°C) using LC-MS/MS with isotopically labeled internal standards (e.g., d3-MDBA).
- Statistical modeling : Apply first-order kinetics to calculate half-lives and identify degradation pathways (e.g., oxidation via cytochrome P450 enzymes) .
Q. What statistical approaches are recommended for interpreting conflicting results in MDBA’s solvent interaction studies?
- Methodological Answer :
- Use multivariate analysis (MVA) to disentangle solvent polarity, hydrogen bonding, and steric effects.
- Apply molecular dynamics simulations to correlate solvent-MDBA interaction energies with experimental solubility data.
- Validate findings via Bland-Altman plots to quantify bias between conflicting datasets .
Properties
IUPAC Name |
N-butyl-N-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFROHDIWGWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063015 | |
Record name | 1-Butanamine, N-butyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-45-6 | |
Record name | N-Butyl-N-methyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3405-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyldibutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, N-butyl-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, N-butyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyldibutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLDIBUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W8CZX75SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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